molecular formula C11H14O3 B1269978 4-Isopropoxy-3-methoxybenzaldehyde CAS No. 2538-98-9

4-Isopropoxy-3-methoxybenzaldehyde

Cat. No. B1269978
CAS RN: 2538-98-9
M. Wt: 194.23 g/mol
InChI Key: BSVXIKDDVDCMIO-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol . The IUPAC name for this compound is 3-methoxy-4-propan-2-yloxybenzaldehyde . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-3-methoxybenzaldehyde can be represented by the InChI code: 1S/C11H14O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-8H,1-3H3 . The compound’s structure includes an aromatic ring (benzene) substituted with an aldehyde group (-CHO), a methoxy group (-OCH3), and an isopropoxy group (-OCH(CH3)2) .


Physical And Chemical Properties Analysis

4-Isopropoxy-3-methoxybenzaldehyde has a molecular weight of 194.23 g/mol . It has a computed XLogP3 value of 2.1, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound is 194.094294304 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Organic Synthesis Building Block

4-Isopropoxy-3-methoxybenzaldehyde: is a valuable building block in organic synthesis. Its structure allows it to be a precursor in the synthesis of complex molecules. For example, it can be used in the formation of various heterocyclic compounds which are prevalent in many pharmaceuticals .

Drug Development

In the pharmaceutical industry, this compound has potential applications in drug development. It could be involved in the synthesis of molecules with therapeutic properties, particularly in the realm of anti-inflammatory and analgesic medications .

Material Science

In material science, 4-Isopropoxy-3-methoxybenzaldehyde can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal and mechanical properties of the material, which is beneficial for creating specialized plastics .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry as a comparison standard to identify and quantify other substances .

Flavor and Fragrance Industry

Due to its aromatic properties, 4-Isopropoxy-3-methoxybenzaldehyde may be used in the flavor and fragrance industry. It can contribute to the synthesis of new fragrances or enhance existing ones, adding depth to both perfumes and flavored products .

Agricultural Research

In agricultural research, this compound could be explored for its role in plant protection. It might be a precursor to chemicals that act as growth regulators or pesticides, helping to improve crop yields and protect against pests .

properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVXIKDDVDCMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351737
Record name 4-isopropoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methoxybenzaldehyde

CAS RN

2538-98-9
Record name 4-Isopropoxy-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isopropoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-(propan-2-yloxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Isopropyl bromide (40.0 mL, 421 mmol) was added to a suspension of K2CO3 (48.0 g, 348 mmol) and vanillin (40 g, 263 mmol) in DMF (150 mL) and the stirring slurry heated to 80° C. for 15 h. The reaction mixture was then cooled to room temperature, diluted with diethyl ether (200 mL) and washed with H2O (4×200 mL), dried (MgSO4) and concentrated under reduced pressure giving the title compound as a slightly tan oil (51.0 g, 100%) which required no further purification. The spectra of this material are identical with that previously reported (M. F. Comber and M. V. Sargent, J. Chem. Soc., Perkin Trans. 1, 1991, 2783).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100 g), anhydrous potassium carbonate (182 g) and 2-bromopropane (81 ml) in DMF (500 ml) was stirred at 65° C. for 2 h. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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